1,1,1,3,5,7,7,7-Octamethyltetrasiloxane

Vue d'ensemble

Description

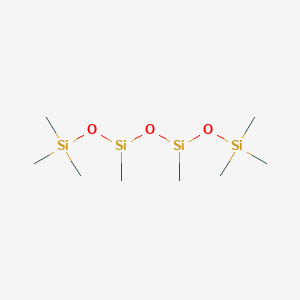

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is an organosilicon compound with the molecular formula C8H26O3Si4. It is a colorless, clear liquid that is widely used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its high thermal stability, low surface tension, and excellent hydrophobic characteristics .

Méthodes De Préparation

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis and condensation of chlorosilanes. The reaction typically occurs under controlled conditions to ensure the formation of the desired siloxane structure. Industrial production often involves the use of catalysts to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.

Reduction: Reduction reactions can lead to the formation of silane compounds.

Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. .

Applications De Recherche Scientifique

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: Its hydrophobic properties make it useful in the preparation of biological samples and in the development of biomaterials.

Medicine: It is used in the formulation of medical devices and drug delivery systems due to its biocompatibility.

Industry: This compound is employed in the production of lubricants, coatings, and sealants.

Mécanisme D'action

The mechanism of action of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane involves its interaction with various molecular targets. When applied to surfaces, it forms a tightly bonded, hydrophobic film that modifies the surface properties. This is achieved through the reaction of unhydrolyzed chlorines with surface silanols, resulting in a neutral and hydrophobic layer .

Comparaison Avec Des Composés Similaires

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane is unique due to its specific molecular structure and properties. Similar compounds include:

1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar structure but differs in the position of the methyl groups.

Decamethylcyclopentasiloxane: A cyclic siloxane with similar hydrophobic properties.

Dodecamethylcyclohexasiloxane: Another cyclic siloxane with comparable thermal stability and chemical resistance .

Activité Biologique

1,1,1,3,5,7,7,7-Octamethyltetrasiloxane (OMTS) is a siloxane compound that has garnered attention due to its unique properties and potential applications in various fields including cosmetics, pharmaceuticals, and materials science. This article explores the biological activity of OMTS, focusing on its toxicity, interactions with biological systems, and relevant case studies.

OMTS is a colorless to almost colorless clear liquid with a boiling point of approximately 222 °C and a melting point of -62 °C. Its structure consists of a siloxane backbone with multiple methyl groups, which contribute to its hydrophobic nature and low reactivity under normal conditions. The compound is often used in formulations for its silicone properties that enhance texture and stability.

Toxicity

Research indicates that OMTS exhibits low toxicity in various biological assays. According to the Silicon Compounds Register and Review, data regarding the toxicity of siloxanes suggests that they generally have low acute toxicity levels. Specifically:

- Acute Toxicity : OMTS showed no significant adverse effects in acute toxicity tests on aquatic organisms and mammals.

- Chronic Toxicity : Long-term exposure studies indicate minimal bioaccumulation potential and low chronic toxicity in aquatic environments.

Table 1 summarizes the toxicity data for OMTS compared to other siloxanes.

| Compound | Acute Toxicity (LD50) | Chronic Toxicity (NOEC) | Bioaccumulation Potential |

|---|---|---|---|

| This compound | >5000 mg/kg (oral) | >100 µg/L | Low |

| Octamethylcyclotetrasiloxane | >2000 mg/kg (oral) | >50 µg/L | Moderate |

| Hexamethyldisiloxane | >5000 mg/kg (oral) | >100 µg/L | Low |

Interaction with Biological Systems

OMTS has been studied for its interactions with cell membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers without causing significant disruption. This property has implications for drug delivery systems where OMTS can be used as a carrier for hydrophobic drugs.

- Cell Membrane Interaction : Studies have shown that OMTS can enhance the permeability of certain drugs across cell membranes by forming transient pores.

- Protein Stability : Research indicates that OMTS can stabilize proteins in solution by preventing aggregation through hydrophobic interactions.

Cosmetic Applications

One notable application of OMTS is in cosmetic formulations where it acts as an emollient. A study published in a patent application highlighted its use in water-in-oil emulsions containing active ingredients like baicalin and vitamin B3. The inclusion of OMTS improved the sensory properties of the product while maintaining stability over time .

Pharmaceutical Formulations

In pharmaceutical settings, OMTS has been explored as a component in drug delivery systems. A study demonstrated that encapsulating a hydrophobic drug within an OMTS matrix significantly enhanced its bioavailability compared to conventional formulations. This was attributed to the compound's ability to solubilize the drug and facilitate its release .

Propriétés

InChI |

InChI=1S/C8H24O3Si4/c1-12(10-14(3,4)5)9-13(2)11-15(6,7)8/h1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSYWAVRSCQMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](O[Si](C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871252 | |

| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-09-4 | |

| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasiloxane, 1,1,1,3,5,7,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major pyrolysis products observed during the low-pressure pyrolysis of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane?

A1: The low-pressure pyrolysis of this compound (also known as 3H,5H-Octamethyltetrasiloxane) at around 1000 K primarily yields hydrocarbons like methane (CH4), ethyne (C2H2), ethene (C2H4), and ethane (C2H6). Additionally, trimethylsilane (Me3SiH) was detected as a less prominent product. []

Q2: What is the proposed role of silanones in the pyrolysis mechanism of linear siloxanes like this compound?

A2: Research suggests that silanones, specifically Me2Si=O and MeSiH=O, act as key intermediates during the pyrolysis of linear siloxanes like this compound. This conclusion stems from quantum chemical calculations and kinetic models that indicate silanone elimination as a favored pathway over silylene extrusion during the decomposition of siloxane species. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.